2-chloro-6-methoxy-6H-quinazolin-4-one
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Overview
Description
2-chloro-6-methoxy-6H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methoxy-6H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 2-chloro-6-methoxyanthranilic acid with formamide under reflux conditions to yield the desired quinazolinone . Another approach includes the use of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs scalable and efficient synthetic routes. Microwave-assisted synthesis and metal-catalyzed reactions are commonly used to enhance reaction rates and yields. These methods are advantageous due to their operational simplicity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methoxy-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinazolinone derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-6-methoxy-6H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial quorum sensing, thereby reducing biofilm formation and virulence in pathogens like Pseudomonas aeruginosa . Additionally, it can interfere with cellular signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroquinazolin-4-one
- 6-methoxyquinazolin-4-one
- 2-chloro-6-methoxyquinazoline
Uniqueness
2-chloro-6-methoxy-6H-quinazolin-4-one is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a therapeutic agent compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-chloro-6-methoxy-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-5H,1H3 |
InChI Key |
ZXZPZTFMQDBALX-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC(=NC(=O)C2=C1)Cl |
Origin of Product |
United States |
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